molecular formula C11H20N2O2 B6247710 4-cyclobutoxyazepane-1-carboxamide CAS No. 2408969-71-9

4-cyclobutoxyazepane-1-carboxamide

Cat. No.: B6247710
CAS No.: 2408969-71-9
M. Wt: 212.3
InChI Key:
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Description

4-cyclobutoxyazepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles that have found significant applications in various fields, including medicinal chemistry and materials science. The presence of the cyclobutoxy group and the carboxamide functionality in this compound makes it a unique and interesting molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutoxyazepane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a cyclobutylamine derivative with a suitable azepane precursor in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutoxyazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-cyclobutoxyazepane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific biological pathways.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 4-cyclobutoxyazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-cyclobutoxyazepane-1-carboxamide include other azepane derivatives and carboxamides, such as:

  • N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide
  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)piperazine-1-carboxamide
  • N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclobutoxy group and the azepane ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, offering potential advantages over other similar compounds in terms of reactivity, stability, and biological activity.

Properties

CAS No.

2408969-71-9

Molecular Formula

C11H20N2O2

Molecular Weight

212.3

Purity

95

Origin of Product

United States

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